molecular formula C7H10BNO3 B594758 (5-Ethoxypyridin-3-yl)boronic acid CAS No. 1224436-34-3

(5-Ethoxypyridin-3-yl)boronic acid

Cat. No.: B594758
CAS No.: 1224436-34-3
M. Wt: 166.971
InChI Key: DGHVOODLUQFVRD-UHFFFAOYSA-N
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Description

(5-Ethoxypyridin-3-yl)boronic acid: is a boronic acid derivative that features a pyridine ring substituted with an ethoxy group at the 5-position and a boronic acid group at the 3-position Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethoxypyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction of a halopyridine with a boronic ester or borane reagent. For example, 5-ethoxy-3-bromopyridine can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to yield this compound .

Industrial Production Methods

Industrial production methods for boronic acids, including this compound, often involve scalable palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(5-Ethoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Used in Chan-Lam coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products Formed

Scientific Research Applications

(5-Ethoxypyridin-3-yl)boronic acid has several applications in scientific research:

    Medicinal Chemistry: Used in the synthesis of biologically active molecules, including potential drug candidates.

    Materials Science: Utilized in the development of advanced materials, such as polymers and sensors.

    Chemical Biology: Employed in the study of enzyme inhibitors and other biologically relevant molecules.

    Analytical Chemistry: Used in the development of sensors and detection methods for various analytes

Mechanism of Action

The mechanism of action of (5-Ethoxypyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensor development. The boronic acid group interacts with target molecules through the formation of boronate esters, which can modulate the activity of enzymes or facilitate the detection of specific analytes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Ethoxypyridin-3-yl)boronic acid is unique due to the presence of both an ethoxy group and a boronic acid group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

(5-ethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-2-12-7-3-6(8(10)11)4-9-5-7/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHVOODLUQFVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704472
Record name (5-Ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224436-34-3
Record name (5-Ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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